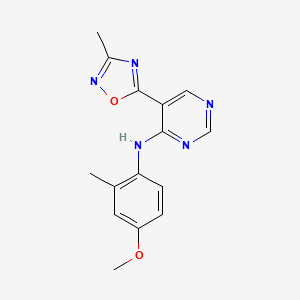

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety. The molecular formula is C12H14N4O2, with a molecular weight of approximately 246.27 g/mol. The presence of the oxadiazole ring is significant as it is known for imparting various biological activities to compounds.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported that pyrimidine derivatives with similar structural features demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 66 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring oxadiazole rings. For example, derivatives similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 0.65 | MCF-7 |

| Compound D | 2.41 | HeLa |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G0-G1 phase, preventing further division of cancer cells .

- DNA Interaction : The structural features may allow for interactions with DNA or RNA, disrupting normal cellular processes.

Case Studies

A recent study investigated the effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure significantly influenced their potency against cancer cells. For instance, introducing electron-withdrawing groups enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future modifications of this compound for improved efficacy .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives, including N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The 1,2,4-oxadiazole ring has been associated with selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. For instance, derivatives have shown nanomolar to picomolar inhibitory activity against specific isoforms like hCA IX and hCA II .

Case Study:

In vitro evaluations demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds induced cell cycle arrest at the G0-G1 phase and displayed selectivity towards cancerous cells while sparing non-cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential as an antimicrobial agent. Studies have indicated that oxadiazole derivatives can exhibit bactericidal activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanisms of action observed in some oxadiazoles indicate their ability to overcome resistance mechanisms typically seen in conventional antibiotics .

Case Study:

One derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics when tested against 210 different MRSA strains, suggesting its potential as a novel therapeutic option for treating resistant infections .

Propiedades

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-6-11(21-3)4-5-13(9)19-14-12(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWGFAYYIKHERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.